(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester
Overview
Description
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a derivative of isoquinoline, a bicyclic compound that is widely studied for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroisoquinolin-1-yl)acetic acid ethyl ester typically involves the reaction of 3-chloroisoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-aminoisoquinolin-1-yl)acetic acid ethyl ester, while oxidation can produce (3-chloroisoquinolin-1-yl)acetic acid.
Scientific Research Applications
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-Chloroisoquinolin-1-yl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (3-Chloroisoquinolin-1-yl)acetic acid ethyl ester, known for its wide range of biological activities.
1,2,3,4-Tetrahydroisoquinoline: A derivative with significant medicinal chemistry applications.
8-Hydroxyquinoline: Another related compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the chloro group and the ester functionality, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications and applications in various fields of research and industry.
Biological Activity
Overview
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester, with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol, is a compound derived from isoquinoline. It has gained attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-chloroisoquinoline with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction is generally performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The proposed mechanism involves the inhibition of specific enzymes that are critical for cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and leading to a cascade of biological effects, including antimicrobial and anticancer activities .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various isoquinoline derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of isoquinoline derivatives included this compound. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
Compound Name | Biological Activity | IC50 (μM) | Reference |
---|---|---|---|
This compound | Antimicrobial & Anticancer | 0.69 - 11 | |
Doxorubicin | Anticancer | 2.29 | |
Isoquinoline | Various biological activities | N/A |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Therapeutic Applications : Further studies are needed to evaluate its efficacy in vivo and its potential use in combination therapies.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its action mechanisms.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance its biological activity and selectivity.
Properties
IUPAC Name |
ethyl 2-(3-chloroisoquinolin-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-11-10-6-4-3-5-9(10)7-12(14)15-11/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOJIDTEWMKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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